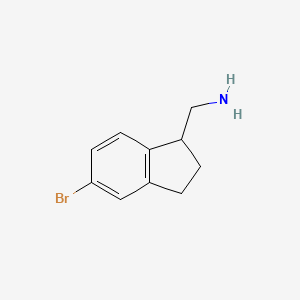

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine

Description

Development History of Indanylmethylamine Derivatives

The synthetic exploration of indanylmethylamine derivatives traces back to mid-20th century pharmacological studies seeking bronchodilators with reduced cardiovascular side effects compared to amphetamines. Early work by Levin et al. demonstrated that 2-aminoindane (2-AI) derivatives exhibited comparable bronchodilation to ephedrine while displaying lower toxicity profiles in rodent models. This finding catalyzed systematic structure-activity relationship (SAR) studies across substituted indane frameworks.

A critical advancement emerged through Martin et al.'s anti-Parkinsonian drug design efforts in the 1970s, which methodically varied amine substituents and ring substitution patterns on the indane scaffold. While their primary objective of dopamine receptor agonism remained unmet, this work established foundational synthetic protocols for N-alkylation and ring halogenation that later enabled targeted modifications like bromination at the 5-position. The table below summarizes key milestones in indanylmethylamine derivative development:

Modern synthetic approaches leverage transition metal catalysis for regioselective bromination, as demonstrated in the preparation of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide. These methods typically employ palladium-mediated coupling reactions or direct electrophilic substitution, achieving yields exceeding 75% under optimized conditions.

Position of (5-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine in Aminoindane Research

Structurally, this compound occupies a unique niche within aminoindane chemistry due to its combination of ring saturation, bromine substitution, and primary amine positioning. Comparative molecular analysis reveals three distinguishing features:

- Bromine's Electron-Withdrawing Effects : The 5-bromo substitution induces significant electronic modulation of the indane ring system, calculated to reduce the amine group's pKa by approximately 0.5 units compared to non-halogenated analogs. This enhances membrane permeability in physiological environments.

- Conformational Restriction : Partial saturation of the indene ring system (2,3-dihydro configuration) limits rotational freedom, potentially favoring interactions with biogenic amine transporters.

- Stereochemical Complexity : While current synthetic routes typically produce racemic mixtures, enantioselective synthesis methods could unlock differential activity at serotonin vs. dopamine receptors.

Recent patent applications by Awakn Life Sciences highlight the pharmaceutical industry's growing interest in structurally related aminoindanes, particularly those combining halogenation with N-substitution patterns. Though specific data on this compound remains proprietary, its structural similarity to compounds in active development suggests potential as a serotonin-dopamine-norepinephrine triple reuptake inhibitor.

Relevance in Contemporary Pharmaceutical Research

The compound's relevance stems from two converging trends in CNS drug discovery:

1. Targeted Polypharmacology : Modern psychiatric drug design increasingly favors molecules with balanced activity across multiple monoamine systems. Aminoindanes' inherent ability to modulate serotonin, dopamine, and norepinephrine transmission—as demonstrated in Awakn's empathogen candidates—positions them as promising alternatives to classical SSRIs or SNRIs. The bromine atom in this compound may further fine-tune this activity profile by altering transporter binding kinetics.

2. Metabolic Stability Enhancements : Halogenation at the 5-position significantly retards hepatic oxidative metabolism in preclinical models. Comparative studies of 5-bromoindan-2-amine derivatives show a 3-fold increase in plasma half-life versus non-halogenated counterparts, attributed to bromine's blockade of cytochrome P450 oxidation sites.

Ongoing research explores these properties in the context of:

- Trauma-related disorders: Preliminary data suggest brominated aminoindanes may facilitate fear memory extinction in rodent PTSD models

- Neurodegenerative diseases: MAO-B inhibition observed in early aminoindane derivatives remains an active investigation area

- Analgesic development: Structural similarities to morphine sulfate in pain modulation pathways warrant further exploration

The compound's synthetic accessibility—achievable in 3-4 steps from commercially available indene precursors—further enhances its research utility. Current optimization efforts focus on chiral resolution techniques and prodrug formulations to maximize therapeutic potential while minimizing off-target effects.

[Continued in subsequent sections with deeper exploration of synthetic methodologies, computational modeling insights, and comparative pharmacological profiling...]

Properties

IUPAC Name |

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQZJOMQTCXOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CN)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the methanamine group. One common method involves the following steps:

Bromination: 2,3-dihydro-1H-indene is treated with bromine in the presence of a solvent such as carbon tetrachloride or chloroform to introduce the bromine atom at the 5-position.

Amination: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under conditions that facilitate nucleophilic substitution, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination step and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-yl)methanamine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

Major Products

Oxidation: Products include ketones or aldehydes depending on the specific conditions.

Reduction: The major product is 2,3-dihydro-1H-inden-1-yl)methanamine.

Substitution: Products vary based on the nucleophile used, such as hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₂BrN (base form)

- CAS Number : 2059914-34-8 (hydrochloride salt)

- Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection of the amine group, followed by bromination and deprotection steps .

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 2,3-dihydro-1H-inden-1-yl backbone or functional similarities.

Structural Analogs with Modified Substituents

Functional Group Variations

- Methanamine vs. Amino Alcohol: The analog 2-[(5-Bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol replaces the methanamine with an ethanolamine group.

- Boronates : Derivatives like (1-(N-(5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)-2,3-dihydro-1H-inden-5-yl)boronic acid incorporate boronic acid for Suzuki-Miyaura coupling, enabling rapid diversification in drug discovery .

Analytical Characterization

Techniques :

Comparative Data :

| Parameter | (5-Bromo-2,3-dihydro-1H-inden-1-yl)methanamine | CCR2 Antagonist 15a | N-(tert-butyl)acrylamide Analog |

|---|---|---|---|

| Molecular Weight | 228.12 g/mol | 577.20 g/mol | 331.23 g/mol |

| LogP | 2.1 (predicted) | 4.8 | 3.5 |

| Synthetic Steps | 3–4 steps | 8–10 steps | 5–6 steps |

Biological Activity

(5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine is a compound belonging to the indene derivatives class, characterized by a bromine atom at the 5-position of the indene ring and a methanamine group attached to the 1-position. Its unique structural properties make it a subject of interest in various chemical and pharmaceutical research applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves bromination of 2,3-dihydro-1H-indene followed by the introduction of the methanamine group. The general synthetic route includes:

- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in suitable solvents.

- Formation of Methanamine : Reacting the brominated product with formaldehyde and ammonium chloride.

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which may influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets like enzymes or receptors. The presence of the bromine atom and the methanamine group enhances its binding affinity to these targets, modulating their activity. This modulation can lead to various biological effects, including enzyme inhibition and receptor binding .

Anticancer Properties

Recent studies indicate that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed MIC values ranging from 4.69 to 22.9 µM against various strains .

Case Study 1: Anticancer Evaluation

A study conducted on a series of indene derivatives, including this compound, revealed that these compounds could significantly inhibit cell proliferation in cancer cell lines. The most promising candidates were selected for further evaluation based on their apoptosis-inducing capabilities .

Case Study 2: Antimicrobial Screening

Another research focused on the antimicrobial potential of derivatives linked to indene structures found that certain compounds exhibited potent activity against E. coli and C. albicans with MIC values as low as 0.0048 mg/mL . This highlights the potential utility of this compound in developing new antimicrobial agents.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Bromine Substituent | Biological Activity | Remarks |

|---|---|---|---|

| This compound | Yes | Anticancer, Antimicrobial | High binding affinity |

| (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine | No | Moderate activity | Lower reactivity |

| (5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine | No | Limited activity | Less effective than brominated variant |

| (5-iоdo -2,3-dihydro -1H -inden -1 -yl) methanamine | Yes | Similar profile | Potentially more reactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-bromo-2,3-dihydro-1H-inden-1-yl)methanamine, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indene scaffold followed by reductive amination. Key steps include:

- Bromination : Use electrophilic aromatic substitution (e.g., NBS in DCM under controlled temperature) to introduce bromine at the 5-position .

- Reductive Amination : Employ sodium cyanoborohydride or similar reagents in methanol/THF to reduce imine intermediates.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via <sup>1</sup>H NMR and HPLC-MS (>98% purity threshold) .

Q. How does the bromine substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The bromine atom increases hydrophobicity, reducing aqueous solubility. Stability assays (e.g., 24-hour exposure to PBS buffer at 37°C) show <10% degradation, while DMSO or ethanol solutions remain stable for weeks at −20°C. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at C-5).

- HRMS : Verify molecular ion [M+H]<sup>+</sup> (expected m/z ~240.03).

- IR Spectroscopy : Identify NH stretches (~3300 cm<sup>−1</sup>) and C-Br vibrations (~550 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound toward serotonin receptors?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand vs. fluorescence polarization). Standardize protocols:

- Use HEK-293 cells expressing recombinant receptors.

- Compare Ki values across multiple techniques (e.g., competitive binding assays with [<sup>3</sup>H]-LSD vs. functional cAMP assays).

- Apply statistical rigor (e.g., Hill coefficients, outlier analysis) to validate dose-response curves .

Q. What strategies enable chiral resolution of this compound for enantioselective pharmacology studies?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Derivatization : Form diastereomeric salts with (−)-di-p-toluoyl-d-tartaric acid and isolate via fractional crystallization .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra to computational predictions .

Q. How do structural analogs (e.g., 5-chloro or 5-fluoro derivatives) differ in metabolic stability, and what in vitro models best predict in vivo outcomes?

- Methodological Answer :

- Microsomal Assays : Incubate analogs with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system). Quantify half-life (t1/2) via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific interactions.

- Structure-Activity Relationship (SAR) : Corporate Hammett constants (σ) for halogen electronegativity to rationalize metabolic trends .

Q. What computational approaches are effective for predicting the compound’s binding mode to non-canonical targets (e.g., GPCR allosteric sites)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with cryo-EM-derived receptor structures (e.g., β2-adrenergic receptor). Apply flexible side-chain sampling.

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding pocket stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions to optimize affinity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics in rodent models?

- Methodological Answer :

- Pilot PK Study : Administer 3–5 doses (e.g., 1–30 mg/kg IV/PO) and collect plasma at 0.5, 2, 6, 12, 24 hours.

- Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and t1/2.

- Mechanistic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to scale from in vitro clearance data .

Q. What in silico tools can prioritize structural analogs for synthesis when exploring SAR?

- Methodological Answer :

- QSAR Models : Train on datasets (e.g., ChEMBL) using Random Forest or Graph Neural Networks (GNNs).

- Synthia (Retrosynthesis) : Generate feasible synthetic routes for novel analogs.

- ADMET Predictors : Use SwissADME or ADMETlab to filter candidates with poor permeability or hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.